molecular formula C11H13NO2 B1526290 4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid CAS No. 1332627-31-2

4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Cat. No. B1526290
M. Wt: 191.23 g/mol
InChI Key: YPHSTQBSRIRNQJ-UHFFFAOYSA-N
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Description

“4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid” is a chemical compound . It is a derivative of tetrahydroquinoline, a class of compounds that have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives has been a subject of research . For instance, the Pictet–Spengler reaction is a method often used for the synthesis of tetrahydroquinoline .


Molecular Structure Analysis

The molecular formula of “4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid” is C11H13NO2 . The InChI code is 1S/C11H13NO2/c1-7-3-2-4-8-9(11(13)14)5-6-12-10(7)8/h2-4,9,12H,5-6H2,1H3,(H,13,14) .


Chemical Reactions Analysis

Tetrahydroquinolines are produced by hydrogenation of quinolines . The hydrogenation is reversible, and tetrahydroquinoline has been often examined as a hydrogen-donor solvent in coal liquifaction .


Physical And Chemical Properties Analysis

The molecular weight of “4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid” is 191.226 . It has a density of 1.2±0.1 g/cm3 . The boiling point is 332.2±41.0 °C at 760 mmHg .

Scientific Research Applications

Synthetic Applications

Synthesis methodologies for tetrahydroquinoline derivatives, including those similar to "4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid," have been developed to produce enantiomerically pure compounds. These compounds serve as precursors for alkaloids and have applications in creating bioactive molecules with potential therapeutic benefits (Huber & Seebach, 1987). Additionally, methods for the β-arylation and alkylation of sp3 and sp2 C-H bonds in carboxylic acid derivatives have been developed, facilitating the synthesis of complex molecules for drug discovery and natural product synthesis (Shabashov & Daugulis, 2010).

Pharmacological Applications

Tetrahydroquinoline derivatives have shown potential in various pharmacological applications. For instance, studies on the antibacterial activities of substituted 4-oxoquinoline-3-carboxylic acids revealed compounds with potent activity against both gram-positive and gram-negative bacteria (Miyamoto et al., 1990). Research on tetrahydroisoquinolines in therapeutics has identified these compounds as promising candidates for the treatment of cancer, central nervous system disorders, and infectious diseases (Singh & Shah, 2017).

Mass Spectrometry Applications

The study of gas-phase reactions of substituted isoquinolines, which are structurally related to tetrahydroquinolines, has been instrumental in understanding their fragmentation behavior in mass spectrometry. This knowledge is crucial for characterizing structurally related compounds or metabolic products in clinical, forensic, or doping control analysis (Thevis et al., 2008).

properties

IUPAC Name

4-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-7-5-6-12-10-8(7)3-2-4-9(10)11(13)14/h2-4,7,12H,5-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHSTQBSRIRNQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC2=C1C=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

CAS RN

1332627-31-2
Record name 1332627-31-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Reactant of Route 2
4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
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4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
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4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Reactant of Route 5
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4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Reactant of Route 6
4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

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